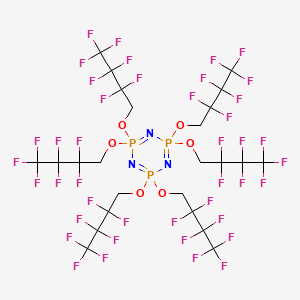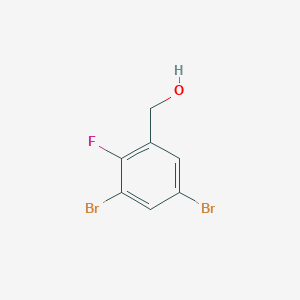
3,5-Dibromo-2-fluorobenzyl alcohol
Descripción general
Descripción
3,5-Dibromo-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO . It has a molecular weight of 283.92 g/mol . It is used as an intermediate in pharmaceutical and organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of alkynide ions as nucleophiles that react with ketones .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . The reactions of alcohols with hydrogen halides to produce alkyl halides and water are also relevant .Aplicaciones Científicas De Investigación
Natural Constituent in Red Algae
3,5-Dibromo-p-hydroxybenzyl alcohol, closely related to 3,5-Dibromo-2-fluorobenzyl alcohol, has been identified as a natural constituent in red algae species like Odonthalia dentata and Rhodomela confervoides (Craigie & Gruenig, 1967). This compound is a major phenolic compound in these algae and is notable for its occurrence in relatively significant amounts based on the fresh weight of the tissue.
Role in Brown Algae
Dibenzyl bromophenols, which include derivatives similar to 3,5-Dibromo-2-fluorobenzyl alcohol, have been isolated from brown alga Leathesia nana. These compounds exhibit various dimerization patterns and some, like compound 3 in the study, have shown selective cytotoxicity against human cancer cell lines (Xu et al., 2004).
Use as a Protecting Group in Organic Synthesis
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, related to 3,5-Dibromo-2-fluorobenzyl alcohol, has been developed as a new benzyl ether-type protecting group for alcohols. This group is introduced using a benzyl bromide and can be removed under desilylation conditions, suggesting its utility in organic synthesis (Crich et al., 2009).
Ecological Implications in Red Algae
The production of bromophenols, similar to 3,5-Dibromo-2-fluorobenzyl alcohol, in red algae like Rhodomela larix has been studied for its ecological implications. These compounds have potential uses as antibiotic, antiepiphyte, or antiherbivore agents (Phillips & Towers, 1982).
Synthesis and Characterization in Ecofriendly Approaches
Ecofriendly synthesis and characterization of halo substituted benzyl alcohols, which includes compounds similar to 3,5-Dibromo-2-fluorobenzyl alcohol, have been reported. These aromatic alcohols were synthesized using biotransformation techniques, highlighting a sustainable approach in chemical synthesis (Saharan & Joshi, 2016).
In Marine Organisms
Isolation of 3,5-dibromo-4-hydroxybenzyl alcohol, similar to 3,5-Dibromo-2-fluorobenzyl alcohol, from marine organisms like Thelepus setosus, indicates its occurrence and potential role in marine ecology. These compounds often exhibit bioactive properties like antifungal activity (Higa & Scheuer, 1975).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRFLFSYNQUTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293566 | |
| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluorobenzyl alcohol | |
CAS RN |
497181-27-8 | |
| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



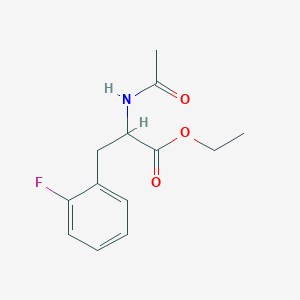
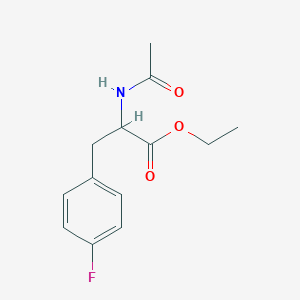
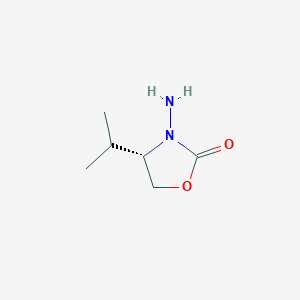

![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)
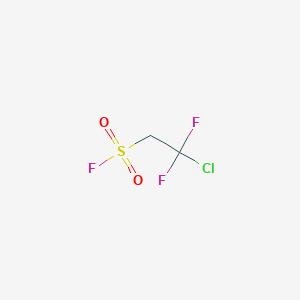
![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)



